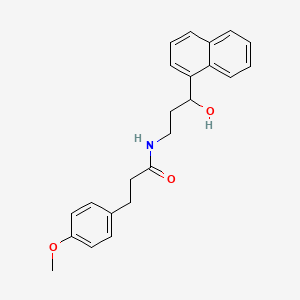![molecular formula C21H30N2O5 B2577949 Methyl (2S)-2-[[(2S)-1-hexanoylpyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoate CAS No. 200954-39-8](/img/structure/B2577949.png)
Methyl (2S)-2-[[(2S)-1-hexanoylpyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2S)-2-[[(2S)-1-hexanoylpyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoate is a synthetic compound belonging to a class of organic molecules with applications spanning various fields. This compound is known for its significant biological activities, making it a subject of interest in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S)-2-[[(2S)-1-hexanoylpyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoate involves the following steps:
Formation of Pyrrolidine Amide: : This involves the reaction of 1-hexanoylpyrrolidine with an appropriate acid chloride or anhydride under mild conditions to yield the pyrrolidine amide.
Amidation Reaction: : The intermediate is then reacted with the corresponding amino acid derivative, specifically focusing on the stereospecific (2S) form to ensure the desired chiral configuration.
Esterification: : The final step involves esterification to introduce the methyl ester group. This can be achieved using methanol in the presence of an acid catalyst.
Industrial Production Methods
In industrial settings, the process is scaled up with optimized reaction conditions, ensuring high yield and purity. Batch reactors or continuous flow systems might be employed, with stringent controls on temperature, pH, and reaction time to maintain the integrity of the chiral centers.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : This compound undergoes oxidation reactions when treated with agents such as hydrogen peroxide or potassium permanganate.
Reduction: : Reduction can occur using reducing agents like sodium borohydride, which can potentially reduce the carbonyl groups.
Substitution: : Nucleophilic substitution reactions can occur, especially at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide in acetic acid.
Reduction: : Sodium borohydride in ethanol.
Substitution: : Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: : Oxidized derivatives with hydroxyl or ketone groups.
Reduction: : Reduced compounds with hydroxyl or amine functionalities.
Substitution: : Ester or amide derivatives depending on the nucleophile.
Applications De Recherche Scientifique
Methyl (2S)-2-[[(2S)-1-hexanoylpyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoate finds use in various domains:
Chemistry: : It serves as a building block for synthesizing complex organic molecules.
Biology: : It is employed in studying enzyme-substrate interactions and as a model compound in biochemical assays.
Medicine: : Potential therapeutic applications, particularly in targeting specific enzymes or receptors due to its unique structure.
Industry: : Utilized in the synthesis of specialty chemicals and as an intermediate in pharmaceutical manufacturing.
Mécanisme D'action
The compound exerts its effects primarily through interactions with specific molecular targets. It can act as an enzyme inhibitor, binding to the active site and preventing substrate access. The pathways involved often relate to metabolic processes where the compound mimics natural substrates, leading to competitive inhibition.
Comparaison Avec Des Composés Similaires
When compared with other compounds such as:
Methyl (2S)-2-[[(2S)-1-butanoylpyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoate
Methyl (2S)-2-[[(2S)-1-hexanoylpyrrolidine-2-carbonyl]amino]-3-(4-methoxyphenyl)propanoate
The uniqueness lies in its specific functional groups and chiral centers, which afford distinct biological activities and reactivity profiles. While the structural motifs are similar, the variation in chain length and functional groups result in different pharmacokinetic and dynamic properties.
In essence, this compound embodies a unique synthesis approach, diverse reactivity, and broad applications in scientific research, making it a notable subject of study across multiple disciplines
Propriétés
IUPAC Name |
methyl (2S)-2-[[(2S)-1-hexanoylpyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O5/c1-3-4-5-8-19(25)23-13-6-7-18(23)20(26)22-17(21(27)28-2)14-15-9-11-16(24)12-10-15/h9-12,17-18,24H,3-8,13-14H2,1-2H3,(H,22,26)/t17-,18-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWPAYLOEFDTJN-ROUUACIJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)N1CCCC1C(=O)NC(CC2=CC=C(C=C2)O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(6-methylbenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2577871.png)

![2-methoxy-4-(5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2577875.png)

![2-{[6-(Isopropylanilino)-5-nitro-4-pyrimidinyl]amino}-3-phenylpropanoic acid](/img/structure/B2577877.png)
![N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}-2-(trifluoromethyl)benzamide](/img/structure/B2577878.png)
![2-(benzo[d]thiazol-2-ylthio)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide](/img/structure/B2577879.png)
![2,5-dimethoxy-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B2577883.png)


